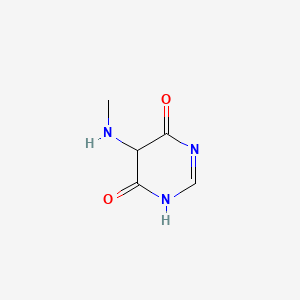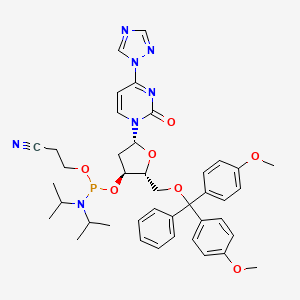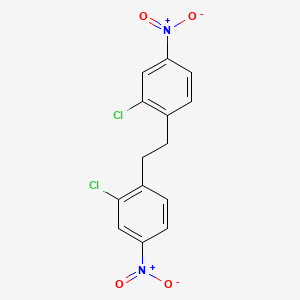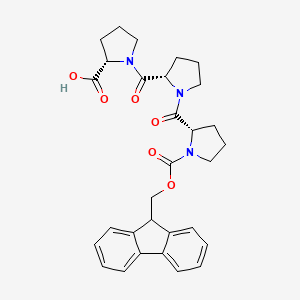
(R)-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline
Vue d'ensemble
Description
(R)-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound that has been studied extensively in the field of medicinal chemistry due to its potential applications as a drug candidate. This compound belongs to the class of tetrahydroquinolines, which are known to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of (R)-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed to act on several different targets in the central nervous system, including dopamine receptors, serotonin receptors, and NMDA receptors. This compound has also been shown to modulate the activity of ion channels, which may contribute to its anticonvulsant and analgesic effects.
Effets Biochimiques Et Physiologiques
Studies have shown that (R)-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline exhibits a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant effects. In addition, this compound has been shown to modulate the activity of ion channels, which may contribute to its anticonvulsant and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
(R)-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments. It is relatively easy to synthesize and has high enantiomeric purity, which makes it an ideal candidate for studies of the stereochemistry of drug-receptor interactions. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on (R)-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline. One area of interest is the development of more potent and selective analogs of this compound for use as drug candidates. Another area of interest is the investigation of the mechanism of action of (R)-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline, which may lead to the discovery of new targets for drug development. Additionally, the potential use of this compound in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis, warrants further investigation.
Applications De Recherche Scientifique
(R)-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications as a drug candidate. It has been shown to exhibit a wide range of biological activities, including anticonvulsant, antipsychotic, and analgesic effects. In addition, this compound has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.
Propriétés
IUPAC Name |
(2R)-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,12H,2-3H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZJKNLZGXOHQC-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC2=C(N1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-6,7,8,9-tetrahydro-1H-naphtho[1,2-d]imidazole](/img/structure/B566608.png)

![(4aR,5S,8aR)-5-[2-[(1S,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-6-oxo-1,3,4,4a,7,8-hexahydronaphthalen-1-yl]ethyl]-1,1,4a,6-tetramethyl-4,5,8,8a-tetrahydro-3H-naphthalen-2-one](/img/structure/B566613.png)
![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro- (9CI)](/img/no-structure.png)


![7-(Methoxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B566619.png)
![7-Methyl-1-oxa-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B566623.png)


